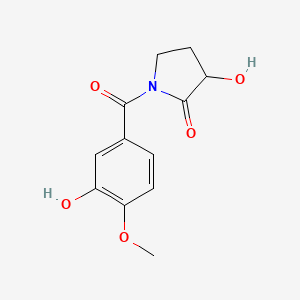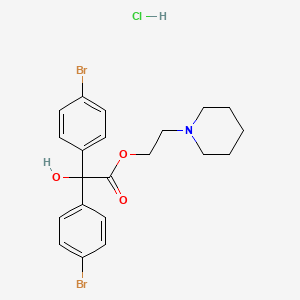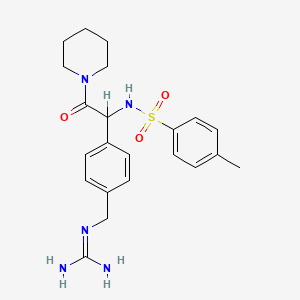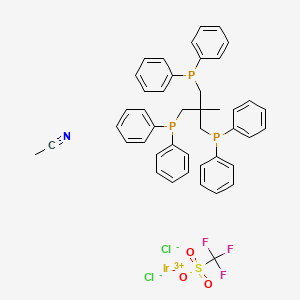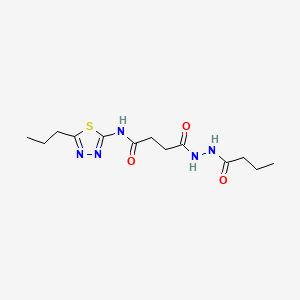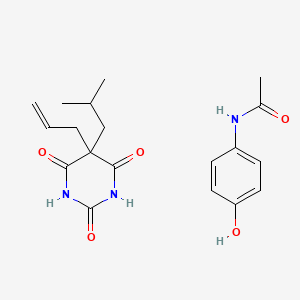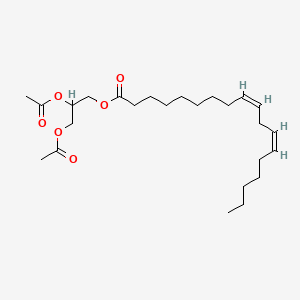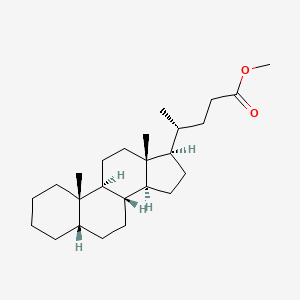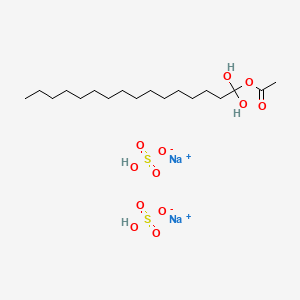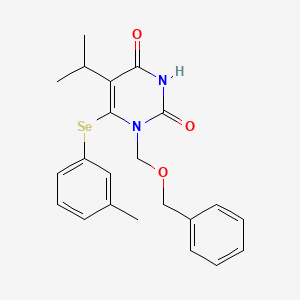
Tetracosanyl behenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracosanyl behenate, also known as docosanoic acid tetracosyl ester, is a long-chain ester compound with the molecular formula C46H92O2. It is a waxy substance that is often used in various industrial and cosmetic applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetracosanyl behenate can be synthesized through the esterification reaction between docosanoic acid (behenic acid) and tetracosanol (lignoceryl alcohol). The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetracosanyl behenate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce docosanoic acid and tetracosanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Docosanoic acid and tetracosanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Tetracosanyl behenate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable lipid nanoparticles.
Industry: Utilized in cosmetics and personal care products as an emollient and thickening agent. It is also used in the production of lubricants and coatings.
Mecanismo De Acción
The mechanism of action of tetracosanyl behenate involves its interaction with lipid membranes and its ability to form stable lipid bilayers. This property makes it useful in drug delivery systems, where it can encapsulate active pharmaceutical ingredients and facilitate their controlled release. The compound’s long hydrophobic chains allow it to integrate into lipid membranes, enhancing membrane stability and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Cetyl palmitate: Another long-chain ester used in cosmetics and personal care products.
Stearyl stearate: Similar in structure and used for similar applications.
Behenyl behenate: A related compound with similar properties and uses.
Uniqueness
Tetracosanyl behenate is unique due to its specific chain length and the combination of docosanoic acid and tetracosanol. This gives it distinct melting and crystallization properties, making it particularly suitable for certain industrial applications where specific thermal properties are required.
Propiedades
Número CAS |
42233-17-0 |
|---|---|
Fórmula molecular |
C46H92O2 |
Peso molecular |
677.2 g/mol |
Nombre IUPAC |
tetracosyl docosanoate |
InChI |
InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-27-29-31-33-35-37-39-41-43-45-48-46(47)44-42-40-38-36-34-32-30-28-26-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
Clave InChI |
VLAQWJMMSTXOEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


